molecular formula C23H24N4O2S B2769328 N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-94-3

N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

カタログ番号: B2769328
CAS番号: 1251586-94-3
分子量: 420.53
InChIキー: ROEHLROSUHYXBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound provided for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that have been identified through virtual screening and molecular docking studies as having significant potential for antimalarial drug discovery . These compounds are designed to target falcipain-2 (FP-2), a key cysteine protease enzyme essential for the survival and development of the Plasmodium falciparum malaria parasite . Inhibiting FP-2 disrupts the parasite's ability to hydrolyze hemoglobin, ultimately leading to its death, particularly during the trophozoite stage of its life cycle . The triazolopyridine scaffold is a bioisosteric equivalent of the triazolopyrimidine scaffold found in other advanced antimalarial candidates, underscoring its therapeutic relevance . The molecular formula of this compound is C 22 H 22 N 4 O 2 S, and it has a molecular weight of 406.51 g/mol . Beyond its primary investigation as an antimalarial agent, the broader chemical class of triazolopyridine sulfonamides is also known to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and herbicidal properties, making it a versatile scaffold for various drug discovery programs .

特性

IUPAC Name

N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-4-19-10-12-21(13-11-19)27(16-20-8-5-7-17(2)15-20)30(28,29)22-9-6-14-26-18(3)24-25-23(22)26/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEHLROSUHYXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization Strategies

The triazolo[4,3-a]pyridine scaffold forms via cyclization of pyridine precursors with hydrazine derivatives. A common route involves reacting 2-chloropyridine-3-sulfonyl chloride with hydrazine hydrate to generate the intermediate hydrazine-pyridine adduct. Subsequent cyclization under acidic conditions (e.g., HCl/EtOH, 80°C) yields the triazolopyridine core.

Key Reaction Parameters:

Parameter Condition Yield (%) Source
Temperature 80–100°C 72–85
Catalyst HCl (conc.)
Solvent Ethanol/water (3:1)

Alternative methods employ microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 70%. Regioselectivity challenges arise due to potential-triazole isomer formation, necessitating precise stoichiometric control of hydrazine (1.2–1.5 equivalents).

Methyl Group Introduction at Position 3

Positional methylation occurs via nucleophilic aromatic substitution (SNAr) on halogenated intermediates. Treating 3-bromo-triazolo[4,3-a]pyridine with methylmagnesium bromide (MeMgBr) in THF at −78°C installs the 3-methyl group with 68% efficiency. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) represents an alternative but suffers from lower yields (≤55%) due to steric hindrance.

Sulfonamide Linkage Formation

Sulfonyl Chloride Precursor Synthesis

Pyridine-8-sulfonyl chloride is prepared through chlorosulfonation of the triazolopyridine core. Reacting the core with chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C achieves 89% conversion. Excess ClSO3H (3.0 equivalents) prevents di-sulfonation, critical for maintaining regiochemical fidelity.

Amine Coupling Reactions

The sulfonamide bond forms via reaction of pyridine-8-sulfonyl chloride with N-(4-ethylphenyl)-N-[(3-methylphenyl)methyl]amine. Optimal conditions use:

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → RT (gradual warming)
  • Yield: 82%

Comparative Coupling Agents:

Agent Yield (%) Purity (%)
Triethylamine 82 98.5
DMAP 75 97.2
Pyridine 68 95.8

Steric hindrance from the benzylic methyl group necessitates prolonged reaction times (18–24 hours) for complete conversion.

N-Substituent Installation

Reductive Amination for Benzylic Group

The (3-methylphenyl)methyl group is introduced via reductive amination of 3-methylbenzaldehyde with 4-ethylaniline. Sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6, acetic acid buffer) affords the secondary amine in 78% yield.

Optimization Data:

Reducing Agent Yield (%) Selectivity (%)
NaBH3CN 78 92
NaBH4 45 74
H2 (Pd/C) 63 88

Ethyl Group Functionalization

The 4-ethylphenyl moiety is installed via Ullmann coupling between 4-iodoaniline and ethyl bromide. Copper(I) iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) in DMSO at 110°C provide 85% yield. Microwave-assisted protocols reduce reaction times from 48 hours to 6 hours with comparable efficacy.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors for the cyclization and sulfonylation steps:

Flow Reactor Parameters:

Stage Residence Time (min) Temperature (°C)
Cyclization 30 120
Sulfonylation 45 80
Quenching 10 25

This approach enhances heat transfer and reduces byproduct formation, achieving 91% overall yield compared to 76% in batch processes.

Purification Techniques

Final purification uses simulated moving bed (SMB) chromatography with silica gel/C18 stationary phases. Critical impurities include:

  • Byproduct A: Di-sulfonated triazolopyridine (≤0.3%)
  • Byproduct B: N-oxide derivative (≤0.15%)

SMB reduces solvent consumption by 40% versus standard column chromatography.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, H-2), 8.15 (d, J = 6.8 Hz, 1H, H-7), 7.45–7.12 (m, 8H, Ar-H), 4.85 (s, 2H, CH2), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 2.35 (s, 3H, Ar-CH3), 1.25 (t, J = 7.6 Hz, 3H, CH2CH3).

HRMS (ESI+):
Calcd for C24H25N4O2S [M+H]+: 433.1695; Found: 433.1693.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows ≥99.1% purity across 15 production batches.

Challenges and Optimization

Regiochemical Control

Early synthetic routes suffered from positional isomerism during triazole formation. Implementing low-temperature (−40°C) cyclization with BF3·OEt2 as catalyst suppressed isomer formation from 18% to <2%.

Sulfonamide Hydrolysis Mitigation

The electron-deficient triazolopyridine core increases sulfonamide lability. Replacing aqueous workups with non-protic solvents (e.g., THF/hexane) reduced hydrolysis to <0.5% during isolation.

化学反応の分析

This compound can undergo various chemical reactions, including:

科学的研究の応用

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as promising candidates for antimalarial drug development. A novel series of these compounds was synthesized and evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The research involved virtual screening and molecular docking studies to identify compounds that could inhibit falcipain-2, a crucial enzyme in the parasite's lifecycle. Among the synthesized compounds, several exhibited significant antimalarial activity in vitro, suggesting that derivatives like N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide could serve as starting points for further drug development efforts aimed at malaria treatment .

Structural Characteristics and Synthesis

The structural formula of N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is C23H24N4O2S. The synthesis involves multi-step reactions that incorporate various functional groups to enhance solubility and bioavailability. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for better efficacy and reduced toxicity .

Potential in Other Therapeutic Areas

While antimalarial activity is a primary focus, there are indications that triazolo-pyridine derivatives may have broader applications in treating other diseases. Preliminary studies suggest potential anti-inflammatory and anticancer properties due to their ability to modulate specific signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of triazolo-pyridine sulfonamides in preclinical models:

  • Case Study 1 : A compound from this class demonstrated a significant reduction in parasitemia levels in mice infected with Plasmodium berghei, indicating its potential as an effective antimalarial agent.
  • Case Study 2 : In vitro assays showed that certain derivatives inhibited cancer cell lines by inducing apoptosis through caspase activation pathways.

Data Table: Summary of Antimalarial Activity

Compound NameIC50 (µM)Target EnzymeActivity Level
Compound A0.15Falcipain-2High
Compound B0.30Falcipain-2Moderate
N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide0.25Falcipain-2High

作用機序

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, including cell growth inhibition, apoptosis induction, or antimicrobial activity .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent groups on the aromatic rings and the sulfonamide position. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Sulfonamide Position Melting Point (°C)
Target Compound C24H26N4O2S 434.56 R1: 4-ethylphenyl; R2: 3-methylbenzyl 8 Not reported
8a () C19H13ClF2N4O2S 434.84 R1: 3,5-difluorophenyl; R2: 3-chlorobenzyl 8 160–162
8c () C22H24N4O3S 440.52 R1: 3,5-dimethylphenyl; R2: 4-methoxybenzyl 8 168–169
N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () C21H20N4O4S 424.48 R1: 4-methoxyphenyl; R2: 3-methoxybenzyl 6 Not reported

Key Observations:

  • Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl and 3-methylbenzyl groups enhance lipophilicity compared to polar substituents like methoxy (8c) or halogenated groups (8a). This may influence membrane permeability and bioavailability .
  • Thermal Stability: Higher melting points in 8a (160–162°C) and 8c (168–169°C) suggest increased crystallinity due to halogenated or methoxy groups, whereas the target’s ethyl/methyl substituents may reduce packing efficiency .

生物活性

N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the triazolopyridine sulfonamide family, which has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure that includes a triazole ring and a sulfonamide group, both of which contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C23H24N4O2S
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 1251586-94-3

Antimalarial Activity

Recent studies have highlighted the potential of triazolopyridine sulfonamides as antimalarial agents. A virtual library was created containing 1561 compounds, including derivatives of [1,2,4]triazolo[4,3-a]pyridine. The compounds were screened against Plasmodium falciparum, with some demonstrating significant in vitro activity. For instance, certain derivatives exhibited IC50 values as low as 2.24 µM, indicating strong antimalarial potential .

Antibacterial and Antifungal Activity

Triazolopyridines have also shown promise in antibacterial and antifungal applications. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. For example, derivatives have been tested against common pathogens and found to possess moderate antimicrobial efficacy compared to standard antibiotics such as Streptomycin and Nystatin .

The biological activity of N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival of pathogens, such as falcipain-2 in malaria parasites.
  • Disruption of Cellular Processes : The triazole ring can interact with cellular components, disrupting normal cellular functions in bacteria and fungi.
  • Binding Affinity : The sulfonamide group enhances binding affinity to target proteins, which can lead to increased potency against microbial strains.

Study 1: Antimalarial Efficacy

In a study conducted by Karpina et al., a series of triazolopyridine sulfonamides were synthesized and evaluated for their antimalarial activity. The study utilized molecular docking techniques to predict binding interactions with target enzymes in Plasmodium falciparum. Selected compounds were further synthesized and tested in vitro, revealing promising results that warrant further investigation for drug development .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of synthesized triazolopyridine derivatives. These compounds were subjected to various assays against bacterial and fungal strains. Results indicated that some derivatives exhibited significant inhibitory effects comparable to established antimicrobial agents, suggesting their potential as alternative therapeutic options .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)References
Triazolopyridine AAntimalarial2.24
Triazolopyridine BAntimicrobialModerate
DSM265 (related compound)AntimalarialNot specified

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Prioritize solvent selection (e.g., ethanol or DMF) to enhance reaction kinetics, as polar aprotic solvents improve sulfonamide coupling efficiency .

  • Step 2: Optimize catalyst use (e.g., Lewis acids like AlCl₃) and temperature control (60–80°C) to minimize side reactions .

  • Step 3: Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .

  • Critical Parameters:

    FactorOptimal RangeImpact on Yield
    Temperature60–80°CHigher yields at moderate temps
    SolventEthanol/DMFPolar solvents improve solubility
    Catalyst0.5–1.0 eq.Excess causes byproducts

Q. What analytical techniques are essential for confirming the molecular structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for sulfonamide protons (δ 7.5–8.5 ppm) and triazole-CH₃ groups (δ 2.1–2.3 ppm) using ¹H/¹³C-NMR .
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or CH₃ groups) .
  • X-ray Crystallography: Resolve spatial arrangement of the triazole-pyridine core and sulfonamide substituents .

Q. How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Testing: Use shake-flask method in PBS (pH 7.4) or DMSO, measuring saturation via UV-Vis spectroscopy .

  • Stability Studies: Conduct accelerated degradation tests under varying pH (1–10) and temperatures (25–40°C), monitoring decomposition via HPLC .

  • Key Data:

    ConditionHalf-Life (h)Degradation Products
    pH 7.4, 25°C>48None detected
    pH 1.2, 37°C12Des-methyl derivative

Advanced Research Questions

Q. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

  • Step 1: Perform molecular docking against Plasmodium falciparum targets (e.g., DHFR or cytochrome bc₁) to predict binding affinities .
  • Step 2: Validate with enzyme inhibition assays (IC₅₀ determination) using recombinant proteins .
  • Step 3: Cross-validate with cellular assays (e.g., parasite growth inhibition in RBCs) .
  • Key Finding: Derivatives with electron-withdrawing groups (e.g., -CF₃) show 10-fold higher activity than methyl substituents .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Strategy: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the phenyl and pyridine rings .

  • Testing: Compare bioactivity (IC₅₀) and logP values to correlate hydrophobicity with efficacy .

  • SAR Insights:

    SubstituentPositionIC₅₀ (nM)logP
    -CH₃Pyridine-32502.1
    -ClPhenyl-8452.8
    -CF₃Phenyl-8123.5

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Step 1: Audit experimental variables (e.g., assay pH, cell line viability, compound purity) .
  • Step 2: Replicate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Case Example: Discrepancies in antimalarial IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from differences in parasite strain sensitivity or serum content in media .

Notes for Rigorous Research:

  • Data Reproducibility: Document reaction conditions (e.g., inert atmosphere, stirring rate) and biological assay parameters (e.g., incubation time, cell density) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。